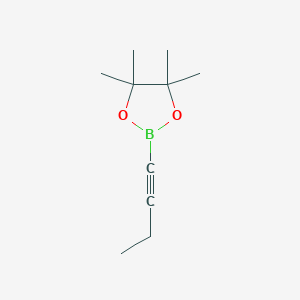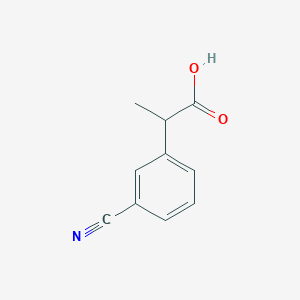![molecular formula C8H7N3O4 B1523782 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid CAS No. 1249969-05-8](/img/structure/B1523782.png)
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Descripción general
Descripción
3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid (abbreviated as 3,6-DMO-6H,7H-OXP) is an organic compound belonging to the class of oxazolopyridazines. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is an important building block for the synthesis of a variety of organic compounds. It is a colorless solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One area of application involves the synthesis and evaluation of derivatives for their antibacterial activities. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a related compound, have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The sulfamide derivative in particular showed promising antibacterial activity, suggesting potential applications in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Antitumor and Anticancer Activity
Another significant area of application is in anticancer research. Compounds with structural similarities to 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid have been investigated for their antitumor activities. For instance, the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and its reaction with various agents to afford pyrazolo[3,4-d]pyrimidin-4-ones has been reported. These compounds, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential in cancer therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Pharmacological Profiles
Furthermore, the pharmacological profiles of related compounds have been characterized in detail. For example, TPA023, a triazolopyridazine compound, has been studied for its selective efficacy at GABAA receptors, demonstrating a nonsedating anxiolytic profile in rodents and primates. This compound's distinct pharmacological profile compared to nonselective agonists suggests potential applications in developing anxiolytic drugs without the typical sedative side effects (Atack et al., 2006).
The chemical compound 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid and its derivatives have been explored in various scientific research applications, focusing primarily on their potential in medicinal chemistry and the development of pharmaceutical agents. Below are detailed insights into the scientific research applications of related compounds:
Antibacterial Activity
One area of application involves derivatives of pyrazole and pyridazine compounds, which have been synthesized and evaluated for their antibacterial activities. For example, derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with sulfamide derivatives exhibiting notable efficacy (Bildirici, Şener, & Tozlu, 2007).
Antitumor Agents
Compounds related to this chemical structure have been investigated for their potential as antitumor agents. For instance, derivatives of mitozolomide, an antitumor agent, were prepared and showed activity against various cancer cell lines, highlighting the potential utility of these compounds in cancer therapy (Horspool et al., 1990).
Guanine Analogs
The compound has also been linked to the synthesis of new guanine analogs, which are essential in genetic material and possess various biological activities. Although the specific compound mentioned did not exhibit antiviral activity, the methodology could be relevant for designing new drugs (Ehler, Robins, & Meyer, 1977).
Anticancer Activity
Derivatives such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one have been synthesized and tested for their anticancer activity, with some compounds showing promising inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
3,6-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-3-4-5(10-15-3)7(12)11(2)9-6(4)8(13)14/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFARKFCJJQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)N(N=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)
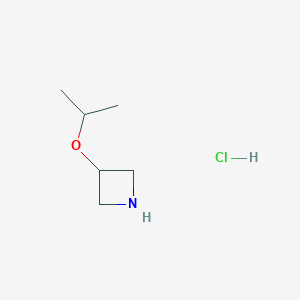

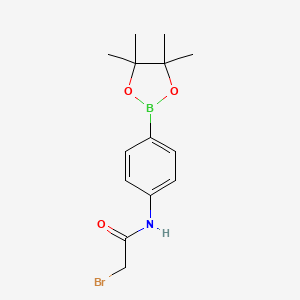
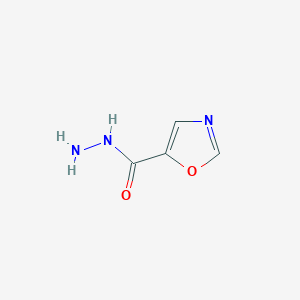
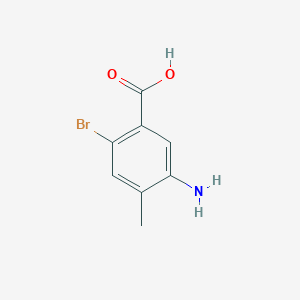
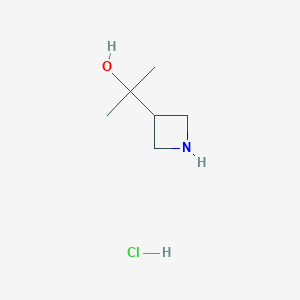




![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
